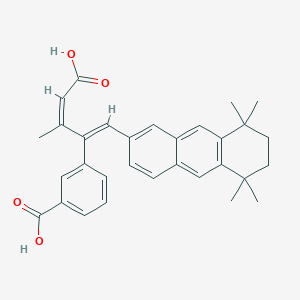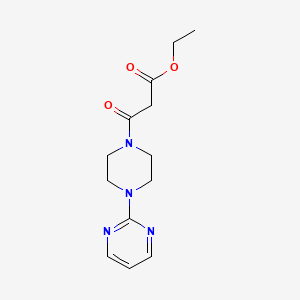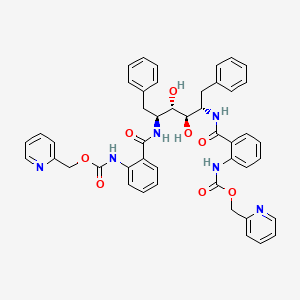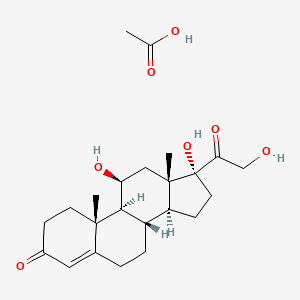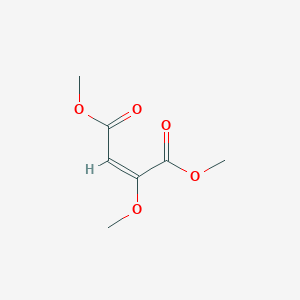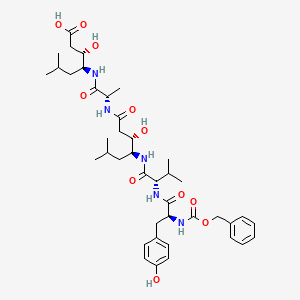
Cbz-Tyr-Val-Sta-Ala-Sta-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Tyr-Val-Sta-Ala-Sta-OH is a synthetic peptide compound. The term “Cbz” refers to the benzyloxycarbonyl group, which is a protective group used in peptide synthesis. The compound consists of a sequence of amino acids: tyrosine (Tyr), valine (Val), statine (Sta), alanine (Ala), and another statine (Sta), with a hydroxyl group (OH) at the end. This compound is often used in biochemical research and drug development due to its unique properties and structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is added sequentially, with the benzyloxycarbonyl group protecting the amino group of each amino acid to prevent unwanted reactions. The peptide chain is elongated by coupling reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protective groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Tyr-Val-Sta-Ala-Sta-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts (e.g., palladium on carbon) are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction of the carbonyl group regenerates the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Cbz-Tyr-Val-Sta-Ala-Sta-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-OH involves its interaction with specific molecular targets. The statine residues in the peptide sequence mimic the transition state of certain enzyme reactions, allowing the compound to bind tightly to the active site of the enzyme. This binding inhibits the enzyme’s activity, making this compound a potent inhibitor. The molecular targets and pathways involved depend on the specific enzyme being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-Tyr-Ala-OH: A simpler peptide with similar protective groups but fewer amino acids.
Cbz-Trp-Val-Sta-Ala-Sta-OH: A similar peptide with tryptophan (Trp) instead of tyrosine (Tyr).
Cbz-Val-Ala-Sta-OH: A shorter peptide with a similar sequence but lacking some amino acids
Uniqueness
Cbz-Tyr-Val-Sta-Ala-Sta-OH is unique due to its specific sequence of amino acids and the presence of two statine residues. This structure allows it to mimic the transition state of enzyme reactions more effectively than simpler peptides, making it a valuable tool in biochemical research and drug development.
Eigenschaften
CAS-Nummer |
135467-17-3 |
|---|---|
Molekularformel |
C41H61N5O11 |
Molekulargewicht |
799.9 g/mol |
IUPAC-Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C41H61N5O11/c1-23(2)17-30(33(48)20-35(50)42-26(7)38(53)43-31(18-24(3)4)34(49)21-36(51)52)44-40(55)37(25(5)6)46-39(54)32(19-27-13-15-29(47)16-14-27)45-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,47-49H,17-22H2,1-7H3,(H,42,50)(H,43,53)(H,44,55)(H,45,56)(H,46,54)(H,51,52)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI-Schlüssel |
ADXHQLZNZBMXKP-MSQJMBMRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



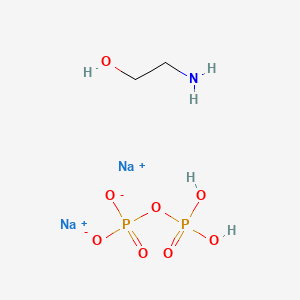
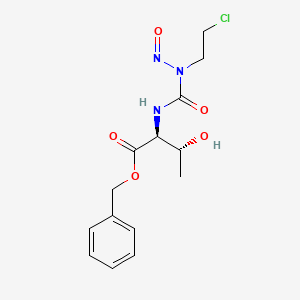

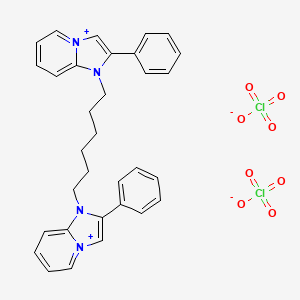
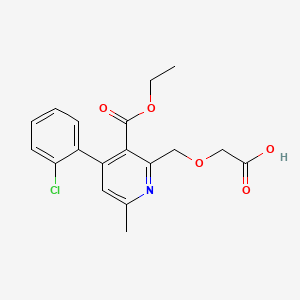
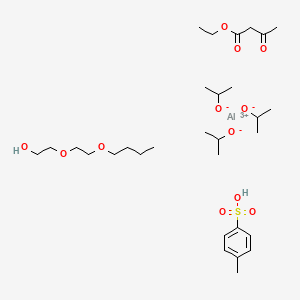
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
